molecular formula C8H14O2 B12444718 (2S)-2-methylhept-6-enoic Acid

(2S)-2-methylhept-6-enoic Acid

Cat. No.: B12444718
M. Wt: 142.20 g/mol
InChI Key: IVIKGKAWCGPRBQ-ZETCQYMHSA-N
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Description

(2S)-2-Methylhept-6-enoic Acid is an organic compound with the molecular formula C8H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a double bond (alkene) and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methylhept-6-enoic Acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 2-methyl-1-heptene.

    Hydroboration-Oxidation: The double bond in 2-methyl-1-heptene is subjected to hydroboration-oxidation to introduce a hydroxyl group at the terminal carbon.

    Oxidation: The hydroxyl group is then oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methylhept-6-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Ozone (O3) for ozonolysis, potassium permanganate (KMnO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products:

    Epoxides: Formed from the oxidation of the double bond.

    Alcohols: Formed from the reduction of the carboxylic acid group.

    Esters: Formed from the reaction with alcohols.

Scientific Research Applications

(2S)-2-Methylhept-6-enoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Methylhept-6-enoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The carboxylic acid group can interact with enzymes and receptors, influencing various biochemical pathways.

    Pathways Involved: The compound may modulate pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

(2S)-2-Methylhept-6-enoic Acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: (2S)-2-Methylhexanoic Acid, (2S)-2-Methylpentanoic Acid, and (2S)-2-Methylbutanoic Acid.

    Uniqueness: The presence of the double bond in this compound provides additional reactivity and versatility in chemical reactions compared to its saturated counterparts.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2S)-2-methylhept-6-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1

InChI Key

IVIKGKAWCGPRBQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CCCC=C)C(=O)O

Canonical SMILES

CC(CCCC=C)C(=O)O

Origin of Product

United States

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